1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid (1-HPCA) is an organic compound that has been of interest to the scientific community due to its unique properties and potential applications. 1-HPCA is an aromatic cyclic compound that is synthesized from the reaction of 3-hydroxybenzaldehyde and propionic anhydride. It has been studied extensively in the laboratory and has been found to have a number of potential applications in the areas of biochemistry, physiology, and medicine.
Scientific Research Applications
1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid has been studied extensively in the laboratory and has been found to have a number of potential applications in the areas of biochemistry, physiology, and medicine. It has been found to be a potential inhibitor of enzymes such as cyclooxygenase-2 and lipoxygenase. It has also been found to have potential anti-inflammatory and antifungal properties. Additionally, it has been studied as a potential drug target for the treatment of cancer.
Mechanism of Action
Target of Action
Its structural analog, 1-aminocyclopropane-1-carboxylic acid (acc), is known to be the direct precursor of the plant hormone ethylene . ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .
Mode of Action
Acc, its analog, is readily converted by nearly all plant tissues to ethylene . In recent years, a growing body of evidence suggests that ACC plays a signaling role independent of its biosynthesis .
Biochemical Pathways
The biosynthesis of ethylene, which involves ACC, starts with the conversion of the amino acid methionine to S-adenosyl-L-methionine (SAM) by SAM synthetase. SAM is then converted to ACC, which is catalyzed by ACC synthase (ACS). The by-product of this reaction, 5’-methylthioadenosine (MTA), is recycled back into the Yang cycle while ACC is oxidized to ethylene by ACC oxidase (ACO) .
Result of Action
Its analog acc is known to regulate a wide range of developmental processes and responses to biotic and abiotic stresses in plants .
Action Environment
The biosynthesis of ethylene, which involves acc, is known to be influenced by various endogenous and environmental cues .
Advantages and Limitations for Lab Experiments
1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid has a number of advantages for laboratory experiments. It is relatively easy to synthesize and can be carried out in a laboratory setting. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, there are also some limitations to its use in the laboratory. For example, it is not soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, its effects on enzymes and other biological systems are not well understood, which can make it difficult to predict its effects in a laboratory setting.
Future Directions
1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid has a number of potential future directions. Further research could be done to better understand its effects on enzymes and other biological systems. Additionally, further research could be done to better understand its potential applications in the areas of biochemistry, physiology, and medicine. Additionally, further research could be done to optimize the synthesis of 1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid, as well as to explore new methods for its synthesis. Finally, further research could be done to explore the potential of 1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid as a drug target for the treatment of various diseases.
Synthesis Methods
1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid is synthesized from the reaction of 3-hydroxybenzaldehyde and propionic anhydride. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds via an aldol condensation. The reaction is carried out in an inert atmosphere, such as nitrogen, and yields 1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid as the major product. The reaction is relatively simple and can be carried out in a laboratory setting.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "3-hydroxybenzaldehyde", "ethyl acetoacetate", "cyclopropane carboxylic acid", "sodium ethoxide", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Condensation of 3-hydroxybenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form 3-(1-ethoxy-1,3-dioxo-2-propenyl)phenol", "Step 2: Cyclopropanation of 3-(1-ethoxy-1,3-dioxo-2-propenyl)phenol with cyclopropane carboxylic acid in the presence of sodium hydroxide to form 1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid ethyl ester", "Step 3: Hydrolysis of 1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid ethyl ester with hydrochloric acid to form 1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid", "Step 4: Neutralization of the reaction mixture with sodium bicarbonate and extraction of the product with ethyl acetate", "Step 5: Purification of the product by recrystallization from ethanol to obtain pure 1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid" ] } | |
CAS RN |
1056933-73-3 |
Product Name |
1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid |
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.2 |
Purity |
94 |
Origin of Product |
United States |
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